molecular formula C8H11NO B1201976 1-(Pyridin-2-yl)propan-2-ol CAS No. 5307-19-7

1-(Pyridin-2-yl)propan-2-ol

Cat. No.: B1201976
CAS No.: 5307-19-7
M. Wt: 137.18 g/mol
InChI Key: GAMOMPUVNAWKHH-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, featuring a hydroxyl group attached to the second carbon of the propan-2-ol chain. This compound is known for its unique magnetic properties, which are temperature-dependent, exhibiting ferromagnetic behavior at high temperatures and antiferromagnetic behavior at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-yl)propan-2-ol can be synthesized through the reaction of pyridine with formaldehyde, followed by hydrogenation of the resulting product . The reaction typically involves:

    Step 1: Reacting pyridine with formaldehyde in the presence of a catalyst.

    Step 2: Hydrogenating the intermediate product to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and nucleophiles like amines and thiols are employed.

Major Products

    Oxidation: 1-Pyridin-2-ylpropan-2-one.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)propan-2-ol is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-yl)propan-2-ol is unique due to its combination of a hydroxyl group and a pyridine ring, which confer distinct chemical and physical properties, including its temperature-dependent magnetic behavior .

Properties

IUPAC Name

1-pyridin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMOMPUVNAWKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311006
Record name α-Methyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-19-7
Record name α-Methyl-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5307-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridinyl)-2-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-p-Bromophenyl)- 1-(2-pyridyl-2-propanol is prepared from p-bromoacetophenone and 2-picoline according to the method of Villani, et al., J. Med. Chem., 13, 359 (1970) in 63% yield. This alcohol (129.1 g.) is dehydrated by heating in 1150 ml. of acetic acid-12N hydrochloric acid (3:1) at reflux temperature for 4 hr. The mixture is evaporated in vacuo, made basic with concetrated ammonium hydroxide, and extracted with ethyl acetate. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, and evaporated to give a dark brown oil. A solution of the oil in benzene is passed through a columm of silica gel. Evaporation of the eluate gave 46.4 g. (26% yield) of crystalline 2-(p-bromophenyl)-1-(2-pyridyl)propene, m.p. 71.5°-73.5° C. (corr.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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